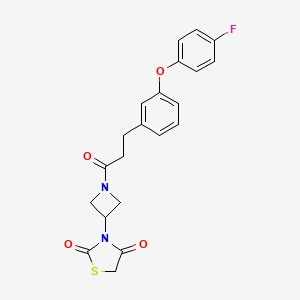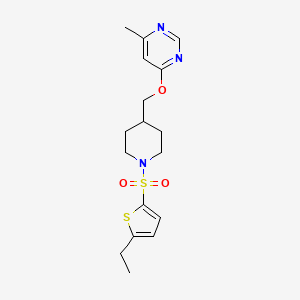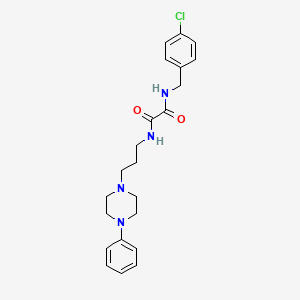
Tert-butyl 1,4,7-triazonane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 1,4,7-triazonane-1-carboxylate (TBTAC) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a cyclic triazolone derivative that has shown promise as a versatile building block for the synthesis of various organic compounds. In
Applications De Recherche Scientifique
Synthesis Techniques and Stability Tert-butyl 1,4,7-triazonane-1-carboxylate has been synthesized through various innovative routes, offering stability and high yields. For instance, a tert-butylating reagent, 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu), was developed for the tert-butylation of alcohols and carboxylic acids, offering an air-stable solid synthesized from economical materials (Yamada et al., 2016). Another study presented an efficient synthesis of 1,4,7-tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, a critical intermediate for DO3A and DOTA metal chelators, along with its properties (Jagadish et al., 2011).
Applications in Biomedical Research The compound has also shown potential in biomedical applications. For example, triazamacrocyclic hydroxypyridinonate (HOPO-TACN) derivatives were synthesized as potential chelators for metals, using a method involving di-tert-butyl-2,2'-(1,4,7-triazonane-1,4-diyl) diacetate (Gai et al., 2015). This reflects the compound's importance in synthesizing metal chelators of biomedical interest.
Chemical Reactivity Various studies have delved into the compound's chemical reactivity. For instance, new halo-substituted pyrazolo[5,1-c][1,2,4]triazines were synthesized, exploring novel methods and reactivity patterns, hinting at its potential in creating new chemical entities (Ivanov et al., 2017). Additionally, the reactivity of fused 1,2,4-triazine derivatives was investigated, which are known for their diverse pharmacological actions, offering insights into the synthesis and properties of new compounds (Mironovich & Shcherbinin, 2014).
Advanced Synthesis and Functionalization The molecule has also been utilized in advanced synthesis processes. A study outlined a process for the multigram asymmetric synthesis of a chiral tetraazamacrocycle, a crucial intermediate for MRI candidates, showcasing its role in complex, high-purity chemical syntheses (Levy et al., 2009). Furthermore, cerium(III) triflate-catalyzed multicomponent reactions involving tert-butyl isocyanide and organic azides were developed, leading to multi-substituted triazole-oxazole derivatives, some displaying potential anticancer activities (Cao et al., 2020).
Propriétés
IUPAC Name |
tert-butyl 1,4,7-triazonane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)14-8-6-12-4-5-13-7-9-14/h12-13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXSGTOWKOLPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1,4,7-triazonane-1-carboxylate | |
CAS RN |
174138-04-6 |
Source


|
| Record name | tert-butyl 1,4,7-triazonane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2783387.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2783388.png)
![3-bromo-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2783389.png)


![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2783393.png)

![1-[(4-Methylphenyl)sulfonyl]-4-(1-piperidinylsulfonyl)piperazine](/img/structure/B2783397.png)



![3-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B2783404.png)